Cas no 2172608-87-4 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3-fluorobenzoic acid)

4-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an Fmoc-protected amino group and a methyl-substituted butenamido linker. This compound is particularly useful in peptide synthesis and medicinal chemistry due to its dual functional groups, enabling selective modifications under mild conditions. The Fmoc group provides orthogonal protection for amines, facilitating solid-phase peptide synthesis (SPPS), while the fluorobenzoic acid moiety enhances stability and bioactivity. The α,β-unsaturated amide linker offers potential for further conjugation via Michael addition or other click chemistry approaches. Its structural features make it a versatile intermediate for designing bioactive molecules, particularly in targeted drug delivery and probe development.
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3-fluorobenzoic acid structure
2172608-87-4 structure
Product Name:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3-fluorobenzoic acid
CAS No:2172608-87-4
MF:C27H23FN2O5
MW:474.480330705643
CID:6519106
PubChem ID:165584550
Update Time:2025-05-24

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3-fluorobenzoic acid
    • 2172608-87-4
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-3-fluorobenzoic acid
    • EN300-1530171
    • Inchi: 1S/C27H23FN2O5/c1-16(25(31)30-24-11-10-17(26(32)33)14-23(24)28)12-13-29-27(34)35-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,14,22H,13,15H2,1H3,(H,29,34)(H,30,31)(H,32,33)/b16-12+
    • InChI Key: ZSOFKYPGRCBOJI-FOWTUZBSSA-N
    • SMILES: FC1C=C(C(=O)O)C=CC=1NC(/C(/C)=C/CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 474.15910000g/mol
  • Monoisotopic Mass: 474.15910000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 795
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 105Ų

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3-fluorobenzoic acid Pricemore >>

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Additional information on 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3-fluorobenzoic acid

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3-fluorobenzoic Acid: A Comprehensive Overview

The compound 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3-fluorobenzoic acid (CAS No. 2172608-87-4) is a highly specialized chemical entity with significant applications in the fields of organic synthesis, drug discovery, and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a beta-amino acid moiety, and a fluorinated aromatic ring. These structural features contribute to its unique chemical properties and make it a valuable tool in modern chemical research.

The Fmoc group, derived from 9H-fluoren-9-yl methoxy carbonyl, is a well-known protecting group in peptide synthesis. It plays a critical role in controlling the reactivity of amino groups during the synthesis of peptides and other bioactive molecules. The presence of this group in the compound under discussion highlights its potential use in the construction of complex peptide architectures. Recent studies have demonstrated that Fmoc-based protecting groups can significantly enhance the efficiency of solid-phase synthesis techniques, making this compound an essential building block in medicinal chemistry.

The beta-amino acid moiety in this compound adds another layer of complexity to its structure. Beta-amino acids are known for their ability to adopt diverse conformations, which can influence the overall stability and functionality of molecules. In particular, the 2-methylbut-2-enamido group introduces steric hindrance and conjugation effects, which can modulate the electronic properties of the molecule. This feature is particularly advantageous in designing molecules with specific binding affinities or catalytic activities.

The fluorinated aromatic ring further enhances the uniqueness of this compound. Fluorine substitution is a common strategy in drug design to improve pharmacokinetic properties such as lipophilicity and metabolic stability. The presence of fluorine at the para position of the benzoic acid ring suggests that this compound may exhibit enhanced bioavailability and resistance to enzymatic degradation. Recent research has shown that fluorinated aromatic compounds are increasingly being explored for their potential as inhibitors of various enzyme targets, including kinases and proteases.

From a synthetic perspective, the preparation of this compound involves a series of carefully designed reactions that highlight modern organic chemistry techniques. The synthesis typically begins with the preparation of the Fmoc derivative, followed by coupling reactions to introduce the beta-amino acid moiety and fluorination steps to install the aromatic substituent. The multi-step process underscores the importance of precise control over reaction conditions to ensure high yields and purity.

Recent advancements in asymmetric synthesis have opened new avenues for the production of enantiomerically pure derivatives of this compound. Such derivatives are invaluable for studying stereochemical effects on molecular interactions and for developing chiral catalysts or sensors. For instance, researchers have utilized Fmoc-containing beta-amino acids to construct chiral environments that facilitate enantioselective reactions, paving the way for innovative applications in asymmetric catalysis.

In terms of applications, this compound serves as a versatile platform for exploring various chemical transformations. Its Fmoc group allows for selective deprotection under mild acidic or basic conditions, enabling its use in stepwise assembly processes. Additionally, the benzoic acid functionality provides opportunities for further derivatization, such as esterification or amidation, which can tailor the molecule's properties for specific uses.

Emerging research has also highlighted the potential of this compound in materials science. For example, its conjugated system and functional groups make it a promising candidate for use in organic electronics or as a precursor for advanced polymers. By incorporating such molecules into polymeric frameworks, scientists aim to develop materials with tailored optical, electronic, or mechanical properties.

In conclusion, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3-fluorobenzoic acid (CAS No. 2172608-87-4) is a multifaceted chemical entity with significant implications across diverse fields. Its unique structure combines functional groups that offer versatility in synthesis and application, while recent research continues to uncover novel ways to harness its potential. As advancements in synthetic methodologies and materials science progress, this compound is poised to play an increasingly important role in both academic and industrial settings.

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